Nickel(II) oxide

説明

Nickel(II) oxide, also known as nickel monoxide, is a chemical compound with the formula NiO. It is the principal oxide of nickel and is classified as a basic metal oxide. This compound is typically found as a green crystalline solid, although it can appear black when non-stoichiometric. This compound is produced in large quantities, primarily as an intermediate in the production of nickel alloys .

準備方法

Nickel(II) oxide can be synthesized through various methods:

Heating Nickel Powder: When nickel powder is heated above 400°C in the presence of oxygen, it reacts to form this compound.

Commercial Processes: In some industrial processes, green nickel oxide is produced by heating a mixture of nickel powder and water at 1000°C.

Pyrolysis of Nickel Compounds: The simplest and most successful method involves the pyrolysis of nickel(II) compounds such as hydroxide, nitrate, and carbonate, which yield a light green powder.

化学反応の分析

Acid-Base Reactions

NiO reacts with mineral acids to form corresponding nickel(II) salts and water. The reaction kinetics depend on the acid strength and temperature:

Black NiO (non-stoichiometric) reacts more readily than green NiO (stoichiometric) due to structural defects enhancing reactivity .

Redox Reactions

NiO participates in oxidation-reduction processes, particularly in catalytic and electrochemical applications:

Reduction Reactions

Oxidation Reactions

-

Oxygen Evolution Reaction (OER) :

Heat-treated NiO (900°C) exhibits enhanced OER activity in alkaline media due to surface-enriched Ni³⁺ species (e.g., NiOOH or mixed-valent oxides) .

Thermal Decomposition and Stability

NiO is thermally stable up to ~1,955°C but undergoes phase transitions under specific conditions:

| Process | Reaction/Outcome | Temperature Range |

|---|---|---|

| Dehydration of β-Ni(OH)₂ | β-Ni(OH)₂ → NiO + H₂O | 160–195°C |

| Phase transition (rhombohedral → cubic) | Structural reorganization without stoichiometric change | >247°C |

Non-stoichiometric NiO (black) forms at lower calcination temperatures (~600°C), while stoichiometric NiO (green) requires higher temperatures (~1,000°C) .

Reactions with Halogens

NiO reacts with halogens at elevated temperatures to form nickel dihalides:

Aqueous Chemistry and Hydrolysis

NiO dissolves in acidic aqueous media, forming hexaaquanickel(II) complexes:

In neutral/alkaline solutions, hydrolysis produces nickel hydroxides:

Ammonia induces complexation, forming deep blue .

Complexation and Ligand Exchange

Ni²⁺ forms stable coordination complexes with diverse ligands:

| Ligand | Reaction/Product | Characteristics |

|---|---|---|

| Dimethylglyoxime | Ni²⁺ + 2dmgH₂ → Ni(dmgH)₂ + 2H⁺ | Raspberry-red precipitate (analytical detection) |

| Cyanide (CN⁻) | Ni²⁺ + 4CN⁻ → | Square planar geometry |

科学的研究の応用

Ceramics and Glass Manufacturing

Applications:

- Ceramics Production: NiO is extensively used in the ceramic industry to manufacture frits, ferrites, and porcelain glazes. It imparts color and enhances the durability of ceramic products such as tiles and pottery .

- Glass Manufacturing: In glass production, NiO is utilized to create colored glass, specifically imparting green or black hues essential for decorative and functional glassware .

Case Study:

A study demonstrated that the incorporation of nickel oxide in ceramic glazes improved mechanical strength and thermal stability while providing vibrant colors. The research highlighted the potential for customizing ceramic materials for specific applications in architecture and art .

Battery Technology

Applications:

- Nickel-Cadmium and Nickel-Metal Hydride Batteries: NiO plays a crucial role in the production of these batteries, contributing to energy storage solutions with high efficiency and longevity .

Data Table: Battery Performance Comparison

| Battery Type | Composition | Energy Density (Wh/kg) | Cycle Life (cycles) |

|---|---|---|---|

| Nickel-Cadmium | NiO + Cadmium | 40-60 | 500-1000 |

| Nickel-Metal Hydride | NiO + Rare Earth Metals | 60-120 | 1000-2000 |

Catalysis

Applications:

- Chemical Reactions: NiO serves as a catalyst in various chemical reactions, particularly in organic synthesis, improving reaction rates and yields . It is also used in the production of specialty chemicals.

Case Study:

Research indicated that nickel oxide catalysts significantly enhanced the efficiency of hydrogenation reactions in organic compounds. The study found that using NiO as a catalyst resulted in higher yields compared to traditional catalysts, demonstrating its effectiveness in industrial applications .

Environmental Applications

Applications:

- Pollutant Removal: NiO is explored for its potential in environmental remediation, particularly in removing organic and inorganic pollutants from wastewater . Its catalytic properties facilitate the degradation of harmful substances.

Data Table: Environmental Remediation Efficiency

| Pollutant Type | Removal Method | Efficiency (%) |

|---|---|---|

| Heavy Metals | Adsorption using NiO | 85 |

| Organic Compounds | Catalytic Degradation | 90 |

| Nutrients (Nitrates) | Biological Treatment | 70 |

Biomedical Applications

Applications:

- Antimicrobial Properties: Recent studies have highlighted the antimicrobial activity of nickel oxide nanoparticles against various pathogens, making them promising candidates for biomedical applications such as drug delivery systems and antibacterial coatings .

Case Study:

A recent investigation into biogenic synthesis methods for NiO nanoparticles showed that these particles exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. This opens avenues for their use in medical devices and coatings .

作用機序

The mechanism by which nickel(II) oxide exerts its effects varies depending on the application:

類似化合物との比較

Nickel(II) oxide can be compared with other similar compounds:

Nickel(II) Sulfide (NiS): Like this compound, nickel(II) sulfide is used in the production of nickel alloys. it has different chemical properties and applications.

Nickel(II) Selenide (NiSe): This compound is similar in structure to this compound but has distinct electronic and optical properties.

Nickel(II) Telluride (NiTe): Another related compound, nickel(II) telluride, is used in semiconductor applications but differs in its chemical reactivity and physical properties.

This compound stands out due to its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.

生物活性

Nickel(II) oxide (NiO) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer applications. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of NiO, supported by data tables and relevant studies.

Overview of this compound

This compound is a black solid that occurs naturally as the mineral garnierite. It is primarily used in ceramics and as a catalyst in various chemical reactions. However, its biological properties have led to increasing interest in its application in medicine and biotechnology.

Antimicrobial Activity

Mechanism of Action

NiO nanoparticles (NiO-NPs) exhibit significant antimicrobial activity through several mechanisms, including the generation of reactive oxygen species (ROS). These ROS can damage bacterial cell membranes, leading to cell death. The release of nickel ions can also interfere with essential bacterial enzymes, further contributing to their antibacterial effects .

Case Studies

- Biosynthesized NiO-NPs : A study demonstrated that biogenic NiO-NPs synthesized using Buxus wallichiana exhibited strong antibacterial effects against various strains, including Bacillus licheniformis and Klebsiella pneumoniae. The study reported a notable zone of inhibition, indicating effective bactericidal activity .

- Antibacterial Spectrum : Another investigation found that NiO-NPs showed varying degrees of antibacterial activity against pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness was concentration-dependent, with higher concentrations leading to increased bacterial cell death .

| Pathogen | Activity Level |

|---|---|

| Bacillus licheniformis | High |

| Klebsiella pneumoniae | Moderate |

| Pseudomonas aeruginosa | Moderate |

| MRSA | Moderate |

| Enterococcus faecalis | Low |

Anticancer Activity

Mechanism of Action

The anticancer properties of NiO are attributed to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms. The nanoparticles generate ROS that can lead to DNA damage and ultimately trigger programmed cell death .

Research Findings

A review highlighted that NiO-NPs have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism involves the release of nickel ions and ROS production, which disrupts cellular functions and promotes apoptosis .

Antioxidant Properties

In addition to antimicrobial and anticancer activities, NiO exhibits antioxidant properties. A study reported that NiO-NPs demonstrated an antioxidant activity of 84% at a concentration of 100 µg/ml, comparable to standard ascorbic acid, indicating their potential use in reducing oxidative stress in biological systems .

Biocompatibility

Research on the biocompatibility of NiO-NPs indicates that they are safe for use at lower concentrations. Studies involving macrophages and red blood cells showed no significant cytotoxic effects, suggesting that they could be developed for therapeutic applications without adverse effects on human cells .

特性

IUPAC Name |

oxonickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRSAWUEBMWBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

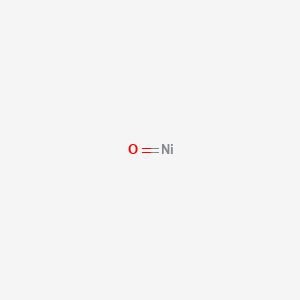

O=[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO | |

| Record name | NICKEL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL(II)OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nickel(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001033642 | |

| Record name | Bunsenite (NiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.693 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel oxide appears as odorless green-black cubic crystals (yellow when hot) or green powder. (NTP, 1992), Dry Powder, Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Green solid, insoluble in water; [Merck Index], Black powder; Insoluble in water; [BDH Laboratory Supplies MSDS], GREEN-TO-BLACK CRYSTALLINE POWDER. | |

| Record name | NICKEL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel oxide (NiO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nickel oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL(II)OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), 0.11 MG/100 ML @ 20 °C, SOL IN ACIDS; AMMONIUM HYDROXIDE, Insol in caustic solutions, SOL IN POTASSIUM CYANIDE, Insoluble in water; soluble in acids, Solubility in water, mg/l at 20 °C: 1.1 (practically insoluble) | |

| Record name | NICKEL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.67 (NTP, 1992) - Denser than water; will sink, 6.72, 6.7 g/cm³ | |

| Record name | NICKEL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mmHg at 68 °F (NTP, 1992) | |

| Record name | NICKEL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

Carcinogenic nickel compounds are known to induce promutagenic DNA lesions such as DNA strand breaks and DNA adducts in cultured mammalian cells. In standard mutation assays, in contrast, they were found to be either inactive or weakly active. In our in vitro mutation studies in a lacI transgenic embryonic fibroblast cell line, nickel subsulfide (Ni3S2) increased mutation frequency up to 4. 5-fold. We subsequently applied the comet assay and transgenic rodent mutation assays to investigate the DNA damaging effect and mutagenic potential of nickel subsulfide in target cells of carcinogenesis. A 2-h in vitro treatment of freshly isolated mouse nasal mucosa and lung cells with nickel subsulfide clearly induced DNA fragmentation in a concentration dependent manner. The strong effect was not seen in the same cell types following inhalative treatment of mice and rats, leading only in the mouse nasal mucosa to high DNA damage. When the same inhalative treatment was applied to lacZ and lacI transgenic mice and rats, the spontaneous mutation frequency of these target genes in the respiratory tissues was not increased. These results support a recently proposed non-genotoxic model of nickel carcinogenesis, which acts through gene silencing via DNA methylation and chromatin condensation. This model may also explain our in vitro mutation data in the lacI transgenic cell line, in which nickel subsulfide increased mutation frequency, but in about one-third of the mutants, molecular analysis did not reveal any DNA sequence change in the coding region of the lacI gene despite of the phenotypic loss of its function. | |

| Record name | NICKEL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Typical impurities, present at levels of 1% or less, include cobalt, copper, iron, and sulfur. | |

| Record name | NICKEL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Green powder, Greenish-black cubic crystals, Yellow when hot | |

CAS No. |

1313-99-1, 34492-97-2, 11099-02-8 | |

| Record name | NICKEL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel monoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunsenite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34492-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034492972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel oxide (NiO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bunsenite (NiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

3603 °F (NTP, 1992), 1955 °C | |

| Record name | NICKEL OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20733 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0926 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。